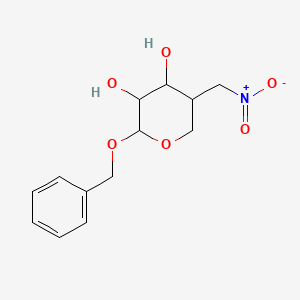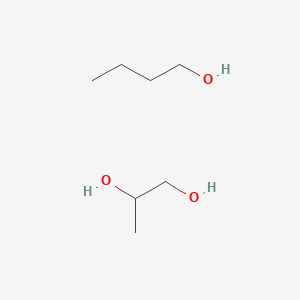
magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is a complex organic compound that features a magnesium ion coordinated with a triiodinated benzoate derivative. This compound is notable for its use in various scientific and industrial applications, particularly in the field of medical imaging as a contrast agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate typically involves the iodination of a benzoic acid derivative followed by acylation and amination reactions. The process begins with the iodination of 3-amino-2,4,6-triiodobenzoic acid, which is then acylated with acetic anhydride to form 3-acetamido-2,4,6-triiodobenzoic acid. This intermediate is further reacted with 2-oxopropylamine under controlled conditions to yield the final product. The magnesium ion is introduced through a coordination reaction with the benzoate derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce the acetamido group.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include deiodinated derivatives, acetamido-reduced compounds, and various substituted benzoate derivatives .
Scientific Research Applications
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Widely used as a contrast agent in medical imaging techniques such as X-ray and CT scans due to its high iodine content.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate primarily involves its role as a contrast agent in medical imaging. The high atomic number of iodine atoms in the compound enhances the contrast of images by absorbing X-rays more effectively than surrounding tissues. This allows for clearer visualization of internal structures. The compound targets specific tissues and organs based on its chemical properties and the mode of administration .
Comparison with Similar Compounds
Similar Compounds
Metrizoate magnesium: Another triiodinated benzoate derivative used as a contrast agent but with different pharmacokinetic properties.
Iohexol: A non-ionic contrast agent with lower osmolality and reduced risk of adverse reactions compared to ionic compounds.
Iopamidol: Similar to iohexol, used in various imaging procedures with a favorable safety profile.
Uniqueness
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is unique due to its specific coordination with magnesium, which may offer distinct advantages in terms of stability and imaging efficacy. Its chemical structure allows for targeted imaging applications and potential use in novel diagnostic techniques .
Properties
Molecular Formula |
C24H20I6MgN4O8 |
|---|---|
Molecular Weight |
1278.2 g/mol |
IUPAC Name |
magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)3-16-10-7(13)6(12(20)21)8(14)11(9(10)15)17-5(2)19;/h2*16H,3H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2 |
InChI Key |
GKYAWXYOWNFSQR-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)



![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)



![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)




![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)
